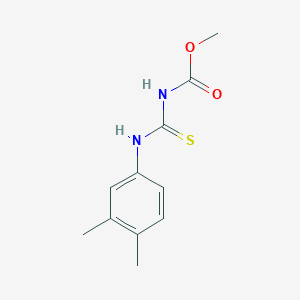![molecular formula C15H20N2O3S2 B318628 methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318628.png)
methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with cyclopentanone, which reacts with methyl cyanoacetate and sulfur in methanol, with morpholine as a catalyst. The reaction mixture is heated and stirred to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.
Scientific Research Applications
Methyl 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene derivatives.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
What sets methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly valuable for certain applications in research and industry .
Properties
Molecular Formula |
C15H20N2O3S2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N2O3S2/c1-15(2,3)13(19)17-14(21)16-11-10(12(18)20-4)8-6-5-7-9(8)22-11/h5-7H2,1-4H3,(H2,16,17,19,21) |
InChI Key |
AFFBILSSGXPTQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C2=C(S1)CCC2)C(=O)OC |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C2=C(S1)CCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(allylamino)sulfonyl]phenyl}-3-phenylpropanamide](/img/structure/B318545.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B318546.png)
![N-allyl-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B318547.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B318548.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B318551.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B318552.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B318556.png)
![2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid](/img/structure/B318558.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylfuran-2-carboxamide](/img/structure/B318559.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B318560.png)
![3-{[2-(TERT-BUTYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B318562.png)

![2-[[4-(Benzylsulfamoyl)phenyl]carbamoyl]benzoic acid](/img/structure/B318565.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B318569.png)
